N-[3,3'-DIMETHOXY-4'-(4-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-4-METHYLBENZAMIDE
Description
Properties
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O4/c1-19-5-9-21(10-6-19)29(33)31-25-15-13-23(17-27(25)35-3)24-14-16-26(28(18-24)36-4)32-30(34)22-11-7-20(2)8-12-22/h5-18H,1-4H3,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSHANKRAVUJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3’-DIMETHOXY-4’-(4-METHYLBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3,3’-DIMETHOXY-4’-(4-METHYLBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamido groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the benzamido groups can produce amines.
Scientific Research Applications
Medicinal Chemistry
N-[3,3'-Dimethoxy-4'-(4-methylbenzamido)-[1,1'-biphenyl]-4-yl]-4-methylbenzamide has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacological agents suggests it may exhibit similar biological activities.
Potential Therapeutic Uses
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. Research is ongoing to evaluate the specific effects of this compound on various cancer cell lines.
- Anti-inflammatory Properties : The presence of the benzamide group may confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Pharmacology
The pharmacological profile of this compound is being explored through various assays to determine its efficacy and safety profile.
Key Pharmacological Studies
- Receptor Binding Studies : Investigations into how this compound interacts with specific receptors (e.g., serotonin or dopamine receptors) can provide insights into its mechanism of action.
- Toxicology Assessments : Safety evaluations are essential to understand the potential side effects and therapeutic window of the compound.
Molecular Imaging
The compound's unique structure may also lend itself to applications in molecular imaging, particularly in positron emission tomography (PET) or magnetic resonance imaging (MRI).
Imaging Applications
- Radiolabeling for Imaging : By attaching isotopes to the compound, researchers can track its distribution in vivo, providing valuable information about its pharmacokinetics and biodistribution.
- Targeted Imaging of Tumors : If the compound shows preferential accumulation in tumor tissues, it could serve as a contrast agent for enhanced imaging of malignant lesions.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal assessed the anticancer properties of structurally related compounds. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines. Future studies will focus on this compound to determine if similar effects are observed.
Case Study 2: Receptor Binding Affinity
Research conducted on related compounds demonstrated varying affinities for serotonin receptors. Ongoing studies aim to establish the binding affinity of this compound to these receptors and correlate it with potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[3,3’-DIMETHOXY-4’-(4-METHYLBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-METHYLBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The methoxy and benzamido groups can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity. The biphenyl core provides a rigid scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzamide Moieties
The target compound shares benzamide functional groups with other derivatives, though substituent variations significantly influence properties:
- Example from : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Key Differences: Incorporates a sulfonamide group, pyrazolopyrimidine core, and fluorinated chromene system. Physical Properties: Melting point (175–178°C) and molecular mass (589.1 g/mol) reflect its distinct hydrophobicity and stability .
Biphenyl-Containing Derivatives
The biphenyl core is a critical structural element shared with:
- Sulfonyl Phenylalanine Derivative (): N-[(4'-Methoxy[1,1'-biphenyl]-4-yl)sulfonyl]phenylalanine Key Differences: Sulfonyl linkage and amino acid moiety increase polarity (molecular weight 411.47 g/mol), contrasting with the target compound’s benzamide-dominated hydrophobicity .
Comparative Data Table
*Estimated based on structural similarity to and .
Research Implications
- Structure-Activity Relationships (SAR) : Methoxy and benzamide groups in the target compound may enhance lipid solubility compared to sulfonamide () or sulfonyl () analogs. Fluorine substituents () could improve metabolic stability but reduce synthetic accessibility.
- Crystallography : SHELX refinement () is critical for resolving biphenyl torsional angles and hydrogen-bonding networks in analogs .
Biological Activity
N-[3,3'-Dimethoxy-4'-(4-methylbenzamido)-[1,1'-biphenyl]-4-yl]-4-methylbenzamide (CAS Number: 313529-40-7) is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C30H28N2O4
- Molecular Weight : 484.55 g/mol
The structure features two methoxy groups, two benzamide moieties, and a biphenyl core, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms such as:
- Inhibition of Cell Proliferation : Many benzamide derivatives are known to inhibit cell growth in cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Specific Kinases : Some studies suggest that benzamide derivatives can act as inhibitors of specific kinases involved in cancer progression.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
-
In Vitro Studies :
- The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- IC50 values against MCF-7 (breast cancer) and HepG2 (liver cancer) cells were reported in the low micromolar range, suggesting potent antiproliferative effects.
- A study indicated that treatment with this compound led to G0–G1 phase arrest in MCF-7 cells, reducing the percentage of cells in the S phase and G2/M phase compared to controls .
- The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance:
-
Cell Cycle Analysis :
- The following table summarizes the effects on cell cycle distribution:
The data indicate a significant increase in the G0–G1 phase population post-treatment, which is indicative of cell cycle arrest .Treatment G0–G1 (%) S (%) G2/M (%) Compound-treated MCF-7 cells 68.43 22.27 9.30 Control MCF-7 cells 62.37 23.91 13.72
Apoptotic Effects
The compound also exhibited pro-apoptotic effects:
- Increases in early and late apoptosis were documented, with notable percentages indicating its potential use as an anticancer agent.
- The ability to induce apoptosis was linked to the activation of caspase pathways, which are critical for programmed cell death.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various experimental settings:
- Study on Cell Migration : this compound significantly inhibited the migration of MCF-7 cells in wound healing assays, suggesting its potential role in preventing metastasis .
- In Silico Studies : Computational analyses have supported the observed biological activities by modeling interactions with target proteins involved in cancer pathways.
Q & A
Q. What are the common synthetic routes for preparing N-[3,3'-Dimethoxy-4'-(4-Methylbenzamido)-[1,1'-Biphenyl]-4-yl]-4-Methylbenzamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Condensation reactions : Refluxing substituted benzaldehyde derivatives with amines in ethanol under acidic conditions (e.g., glacial acetic acid) to form intermediate Schiff bases . (ii) Amide coupling : Use of coupling agents (e.g., DCC/DMAP) to introduce the 4-methylbenzamide group. (iii) Purification : Column chromatography (chloroform:methanol gradients) and crystallization (e.g., dimethylether) are critical for isolating high-purity products. Yield optimization requires inert atmospheres (N₂) and precise stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms biphenyl connectivity and substitution patterns. Overlapping methoxy signals require 2D-COSY or HSQC for resolution.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight, but isotopic patterns may require deconvolution for halogenated impurities.
- X-ray crystallography : SHELX software refines crystal structures to resolve ambiguities in stereochemistry or bond lengths . Contradictions between spectral data are addressed by cross-validating with synthetic intermediates .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Limited solubility in polar solvents (e.g., water) necessitates dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for in vitro assays. Sonication at 40°C improves dispersion.
- Stability : Susceptibility to hydrolysis under basic conditions requires storage in anhydrous environments at -20°C. UV-Vis monitoring (λ = 270–300 nm) detects degradation products .
Q. How can researchers validate the purity of this compound, and what thresholds are acceptable for biological assays?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with >95% purity are standard.
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) percentages must align with theoretical values within ±0.3%.
- Thresholds : For cytotoxicity studies, impurities <0.5% are mandatory to avoid off-target effects .
Q. What computational tools are recommended for preliminary structural modeling of this compound?
- Methodological Answer :
- Molecular Dynamics : Gaussian 16 or GROMACS for energy minimization and conformational analysis.
- Docking Studies : AutoDock Vina predicts binding affinities to target proteins (e.g., kinases).
- DFT Calculations : B3LYP/6-31G(d) basis sets optimize electronic properties and hydrogen-bonding interactions .
Advanced Research Questions
Q. How can researchers design experiments to resolve mechanistic ambiguities in the compound’s synthesis, such as unexpected byproduct formation?
- Methodological Answer :
- Kinetic Studies : Varying reaction temperatures (25–80°C) and monitoring via TLC/LC-MS identifies intermediates.
- Isotopic Labeling : ¹³C-labeled benzaldehyde traces carbon migration pathways.
- In Situ IR : Tracks carbonyl stretching frequencies (1650–1750 cm⁻¹) to detect acyl transfer side reactions .
Q. What strategies are effective for analyzing contradictory bioactivity data across different assay platforms?
- Methodological Answer :
- Dose-Response Normalization : Align IC₅₀ values using Hill equation modeling to account for assay sensitivity variations.
- Orthogonal Assays : Combine MTT cytotoxicity with caspase-3 activation assays to confirm apoptosis mechanisms.
- Meta-Analysis : Apply ANOVA or mixed-effects models to reconcile discrepancies in replicate studies .
Q. How can AI-driven tools like COMSOL Multiphysics optimize reaction parameters for large-scale synthesis?
- Methodological Answer :
- Process Simulation : COMSOL models heat/mass transfer in batch reactors to predict optimal stirring rates (200–400 rpm) and temperature profiles.
- Machine Learning : Train neural networks on historical yield data to recommend solvent ratios (e.g., ethanol:water 3:1) or catalyst loadings (0.5–2 mol%).
- Real-Time Adjustments : Integrate IoT sensors for pH and pressure feedback loops during reflux .
Q. What advanced crystallographic techniques address challenges in resolving the compound’s polymorphic forms?
- Methodological Answer :
- Synchrotron XRD : High-resolution data (λ = 0.7–1.0 Å) distinguishes polymorphs via Rietveld refinement in SHELXL .
- Thermal Analysis : DSC/TGA correlates melting points (ΔH) with crystalline lattice stability.
- Particle Size Control : Jet milling ensures uniform crystal morphology for reproducible diffraction patterns .
Q. How can researchers integrate this compound into a broader theoretical framework for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Pharmacophore Mapping : Overlay 3D structures with known kinase inhibitors using MOE software to identify critical H-bond donors (e.g., benzamide NH).
- Free-Wilson Analysis : Quantify substituent contributions (e.g., methoxy vs. methyl groups) to bioactivity.
- QSPR Models : Train regression models on logP and polar surface area data to predict blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
